molecular formula C10H12N2O B6212273 N-benzyl-N-nitrosocyclopropanamine CAS No. 257946-84-2

N-benzyl-N-nitrosocyclopropanamine

Cat. No.: B6212273
CAS No.: 257946-84-2
M. Wt: 176.21 g/mol
InChI Key: DIADEYURNVUSGN-UHFFFAOYSA-N
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Description

N-benzyl-N-nitrosocyclopropanamine is a biochemical research compound that features a nitrosamine group attached to a benzyl-cyclopropylamine backbone. This structure classifies it as an N-nitroso compound (also known as a nitrosamine), a category of chemicals that are of significant interest in toxicology and pharmaceutical impurity research due to their potential genotoxic properties . The compound's structure combines a lipophilic benzyl group with the highly strained, reactive cyclopropane ring, which can be critical for mechanism-based enzyme inhibition, similar to other cyclopropylamine-containing compounds that have been investigated as LSD1 inhibitors for epigenetic research . The primary research applications for this chemical are likely in the fields of analytical chemistry and regulatory science, where it may be used as a reference standard for the detection and quantification of nitrosamine impurities in pharmaceutical products to ensure drug safety. It also holds value for synthetic organic chemists exploring novel cyclopropylamine derivatives and for toxicology studies investigating the metabolic activation and DNA-alkylating mechanisms of nitrosamines. This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

CAS No.

257946-84-2

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

N-benzyl-N-cyclopropylnitrous amide

InChI

InChI=1S/C10H12N2O/c13-11-12(10-6-7-10)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2

InChI Key

DIADEYURNVUSGN-UHFFFAOYSA-N

Purity

95

Origin of Product

United States

Synthesis and Derivatization:

Novel Cyclopropanation Methods: Research continues to focus on developing new and efficient methods for constructing cyclopropane (B1198618) rings, including transition-metal-catalyzed reactions and organocatalytic approaches. rsc.orgrsc.org The synthesis of precursors to N-benzyl-N-nitrosocyclopropanamine would fall within this area.

Functional Group Interconversion: A key research avenue is the chemical transformation of the N-nitroso group. This could involve its reduction to the parent amine, oxidation to a nitramine, or conversion to a diazonium salt for subsequent nucleophilic substitution reactions. mit.edu These transformations would generate a library of novel cyclopropane-containing compounds from a single precursor. nih.gov

Ring-Opening Reactions: The strained cyclopropane ring can undergo ring-opening reactions under specific conditions (e.g., with electrophiles or through transition metal catalysis). The N-nitroso and N-benzyl groups could influence the regioselectivity and stereoselectivity of these reactions, leading to the formation of complex acyclic structures.

Medicinal Chemistry and Drug Discovery:

Scaffold for Bioactive Molecules: Cyclopropane-containing compounds are prevalent in medicinal chemistry. researchgate.netnih.gov The development of libraries of structurally diverse cyclopropane (B1198618) derivatives is a key strategy in drug discovery. nih.gov N-benzyl-N-nitrosocyclopropanamine could serve as a versatile building block for synthesizing novel compounds to be screened for biological activity.

Probing Biological Interactions: The study of how the unique three-dimensional shape and electronic properties of cyclopropane-containing nitrosamines interact with biological targets is an active area of research. nih.gov Understanding these interactions can lead to the design of more potent and selective drugs.

Mechanistic Studies:

Stereoselective and Enantioselective Synthetic Routes

Achieving stereochemical control is a paramount objective in modern organic synthesis, particularly for producing enantiomerically pure compounds. For a molecule like this compound, the chirality would be centered on the cyclopropane ring. The key precursor is the chiral secondary amine, N-benzylcyclopropanamine. Advanced strategies to synthesize this intermediate in an enantiomerically enriched form fall into two main categories: those mediated by chiral auxiliaries and those employing asymmetric catalysis.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, having imparted its chirality to the product.

One sophisticated strategy combines a substrate-directable reaction with a chiral auxiliary in a multi-step sequence. rsc.orgrsc.org For the synthesis of a chiral cyclopropane, an α,β-unsaturated aldehyde can first undergo an aldol (B89426) reaction with a chiral oxazolidinone, such as (S)-N-propionyl-5,5-dimethyl-oxazolidin-2-one. rsc.org This reaction proceeds via a boron enolate to produce a syn-aldol product with high diastereoselectivity. rsc.org The hydroxyl group in this aldol product then directs a subsequent cyclopropanation of the alkene, creating a cyclopropyl-aldol with a specific stereochemistry. rsc.org The final step is a retro-aldol cleavage, which removes the chiral auxiliary and the temporary stereocenter, yielding an enantiopure cyclopropane-carboxaldehyde. rsc.orgrsc.org This aldehyde can then be converted to the target N-benzylcyclopropanamine via reductive amination.

Another approach involves the use of catalytically formed chiral auxiliaries. nih.govnih.gov In this method, the auxiliary is generated from a starting material like a propargylic amine using asymmetric catalysis. nih.gov This newly formed chiral center then directs subsequent diastereoselective functionalization, such as cyclopropanation, before being potentially cleaved. nih.gov

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate large quantities of a chiral product. The construction of the cyclopropane ring is particularly amenable to this strategy.

Transition-metal-catalyzed decomposition of diazo compounds is a powerful method for cyclopropanation. rsc.org Chiral catalysts, often based on cobalt, rhodium, or copper complexes with chiral ligands, can facilitate the enantioselective transfer of a carbene fragment from a diazo compound to an alkene. For instance, chiral cobalt(II)-porphyrin complexes have been shown to be effective catalysts for the asymmetric cyclopropanation of various olefins with diazoacetates, yielding cyclopropane products with high diastereo- and enantioselectivity. nih.gov Similarly, chiral oxazaborolidinium ion catalysts have been used to promote reactions between α,β-unsaturated aldehydes and α-diazoesters to create chiral cyclopropyl (B3062369) derivatives. mdpi.com

Another catalytic method involves the use of chiral sulfur ylides. Camphor-derived sulfur ylides can react with α,β-unsaturated compounds to produce trisubstituted vinylcyclopropanes in high yield, diastereoselectivity, and enantioselectivity. blogspot.com Notably, by selecting either the endo- or exo-sulfur ylide, either enantiomer of the cyclopropane product can be synthesized selectively. blogspot.com While often used stoichiometrically, catalytic versions of this ylide cyclopropanation are also being developed. blogspot.com

Direct Nitrosation Strategies for Secondary Amines within Complex Architectures

The final step in the synthesis of this compound is the nitrosation of the secondary amine precursor, N-benzylcyclopropanamine. This reaction must be performed with care to ensure high selectivity for N-nitrosation without promoting unwanted side reactions. Secondary amines are generally the most reactive precursors for nitrosamine formation. nih.gov

The N-nitrosation of a secondary amine involves the reaction between the nucleophilic nitrogen of the amine and an electrophilic nitrosating agent. wikipedia.org The most common nitrosating agent is nitrous acid (HNO₂), which is typically generated in situ by acidifying a solution of sodium nitrite (B80452) (NaNO₂). wikipedia.org In an acidic medium, nitrous acid can lead to the formation of various active nitrosating species, including the nitrosonium ion (NO⁺) and dinitrogen trioxide (N₂O₃). nih.govacs.org

The primary mechanism involves the attack of the lone pair of electrons on the secondary amine's nitrogen atom on the electrophilic nitrosonium ion. wikipedia.org This is followed by deprotonation to yield the stable N-nitrosamine. wikipedia.org

R₂NH + NO⁺ → [R₂N(H)NO]⁺ → R₂N-NO + H⁺

Other nitrosating systems can also be employed. Dinitrogen trioxide (N₂O₃) is an active nitrosating agent in both aqueous and organic solvents. nih.gov Peroxynitrite (ONOO⁻) has also been shown to form N-nitrosamines from secondary amines, particularly at alkaline pH. nih.gov The reaction with peroxynitrite is proposed to proceed through a free radical mechanism involving the one-electron oxidation of the amine. nih.gov

The efficiency and selectivity of the N-nitrosation reaction are highly dependent on the reaction conditions. Key factors include pH, temperature, solvent, and the specific nitrosating agent used.

pH: The nitrosation process is significantly influenced by pH. Acidic conditions are generally required to generate the active nitrosating species from nitrite. nih.gov However, at very low pH, the secondary amine precursor becomes protonated (R₂NH₂⁺), which deactivates its nucleophilic character and slows down the reaction. nih.gov Therefore, the optimal condition is a balance, typically in a weakly acidic medium, to ensure a sufficient concentration of both the active nitrosating agent and the unprotonated amine. nih.govlibretexts.org

Temperature and Solvent: Nitrosation of secondary amines can usually be achieved under mild conditions, such as at room temperature or lower. nih.govsci-hub.se The choice of solvent can also play a crucial role. Heterogeneous systems, for example using wet silica (B1680970) gel in dichloromethane, have been developed to facilitate the reaction under mild conditions with a simple work-up, leading to excellent yields.

Catalysts and Reagents: The rate of nitrosation can be enhanced by certain catalysts. For example, cationic micelles have been shown to significantly enhance the nitrosation of hydrophobic secondary amines by concentrating the reactants at the micelle-water interface and lowering the pKa of the amine. rsc.org Different reagent systems can be used to generate the nitrosating agent in situ under specific conditions. Combinations of sodium nitrite with solid acids like p-toluenesulfonic acid or inorganic salts have been reported as effective and chemoselective methods for the N-nitrosation of secondary amines. jchr.org

Table 1: Optimization of Nitrosation Conditions for Secondary Amines This table presents generalized findings for the nitrosation of secondary amines, which are applicable to the synthesis of this compound.

ParameterConditionEffect on ReactionReference
pHWeakly Acidic (pH 3-5)Optimal balance between formation of nitrosating agent (HNO₂) and availability of unprotonated amine. nih.gov
Strongly Acidic (pH < 2) or AlkalineReduced reaction rate due to protonation of the amine (low pH) or lack of active nitrosating species (alkaline). nih.govnih.gov
TemperatureRoom Temperature or BelowGenerally sufficient for reactive secondary amines, minimizes side reactions. sci-hub.se
Elevated TemperatureMay be required for less reactive amines but can lead to decomposition or side products. ccsnorway.com
Solvent SystemAqueous or Mixed Aqueous-OrganicTraditional method using NaNO₂ and mineral acid. libretexts.org
Heterogeneous (e.g., CH₂Cl₂/wet SiO₂)Allows for mild conditions, high yields, and simplified work-up.
Nitrosating AgentNaNO₂ / Acid (e.g., HCl, p-TSA)Most common method for generating HNO₂/NO⁺ in situ. wikipedia.orgjchr.org
N₂O₃, PeroxynitriteAlternative reagents effective under specific (e.g., organic solvent or alkaline) conditions. nih.govnih.gov

Construction of the Cyclopropane Ring System via Modern Cyclization Reactions

The formation of the three-membered cyclopropane ring is a foundational step in the synthesis of this compound. Due to the inherent ring strain, its construction requires specialized and energetic reactions. wikipedia.org Modern organic chemistry offers several powerful methods for cyclopropanation.

Simmons-Smith Reaction: This classic method involves the use of an organozinc carbenoid, typically iodomethylzinc iodide, which is generated from diiodomethane (B129776) and a zinc-copper couple. wikipedia.org The carbenoid reacts with an alkene to form the cyclopropane ring stereospecifically. The reaction's stereoselectivity can often be controlled by the presence of directing groups, such as hydroxyl or amine functionalities, on the alkene substrate. rsc.org

Transition Metal-Catalyzed Cyclopropanation: As mentioned in the context of asymmetric synthesis, the reaction of alkenes with diazo compounds in the presence of a transition metal catalyst (e.g., based on Rh, Cu, Pd) is a highly versatile method for forming cyclopropanes. wikipedia.orgrsc.org These reactions proceed via a metal-carbene intermediate. Donor-acceptor carbenes, derived from precursors like methyl phenyldiazoacetate, are particularly useful for these transformations. wikipedia.org

Michael-Initiated Ring Closure (MIRC): MIRC is a powerful domino reaction for synthesizing cyclopropanes. rsc.orgrsc.org The process begins with the conjugate addition (Michael addition) of a nucleophile to an electrophilic alkene. rsc.org The resulting enolate or carbanion then undergoes an intramolecular Sₙ2 reaction, displacing a leaving group to close the three-membered ring. rsc.orgrsc.org The Corey-Chaykovsky reaction, which uses sulfur ylides, is a well-known example of this type of transformation. rsc.org

Intramolecular Cyclization: Cyclopropanes can also be formed through intramolecular reactions. For example, treating a 1,3-dihalide with a reducing metal (a Wurtz coupling) was the basis for the first synthesis of cyclopropane. wikipedia.org A more common modern approach involves treating a primary haloalkane that has an appropriately placed electron-withdrawing group with a strong base. wikipedia.org The base generates a carbanion, which then cyclizes via a 3-exo-trig displacement of the halide. wikipedia.org

Table 2: Comparison of Modern Cyclopropanation Methods

MethodKey ReagentsMechanismAdvantagesReference
Simmons-Smith ReactionAlkene, CH₂I₂, Zn-Cu coupleConcerted addition of a zinc carbenoid to the alkene.High stereospecificity; can be directed by existing functional groups. rsc.orgwikipedia.org
Catalytic Diazo DecompositionAlkene, Diazo compound (e.g., N₂CHCO₂Et), Metal catalyst (Rh, Cu)Formation of a metal-carbene which adds to the alkene.Highly versatile; amenable to asymmetric catalysis for enantioselective synthesis. wikipedia.orgrsc.org
Michael-Initiated Ring Closure (MIRC)Michael acceptor, Nucleophile with a leaving group (e.g., sulfur ylide)Domino reaction: Michael addition followed by intramolecular Sₙ2 cyclization.Forms highly functionalized cyclopropanes; powerful for complex targets. rsc.orgrsc.org
Intramolecular Sₙ2 CyclizationSubstrate with a carbanion precursor and a γ-leaving group, BaseBase-induced carbanion formation followed by internal displacement of the halide.Effective for specific substrates, particularly with activating groups. wikipedia.org

Ring-Closing Metathesis Variants for Cyclopropanes

Ring-Closing Metathesis (RCM) is a powerful reaction in organic synthesis for constructing cyclic compounds, typically ranging from 5- to 30-membered rings. organic-chemistry.org While not a direct method for forming three-membered cyclopropane rings, RCM is instrumental in synthesizing complex precursors that can subsequently undergo cyclopropanation. For instance, a diolefin substrate can be cyclized using a transition metal catalyst, such as a Grubbs or Schrock catalyst, to form a larger cyclic alkene. organic-chemistry.org This cyclic olefin can then be subjected to a separate cyclopropanation reaction. This RCM/cyclopropanation sequence is a recognized strategy for rapidly building bicyclic systems that contain a cyclopropane moiety. acs.org

The general mechanism, known as the Chauvin mechanism, involves a metal-alkylidene catalyst reacting with an olefin to form a metallacyclobutane intermediate. This intermediate can then rearrange to regenerate a new metal-alkylidene and release a new olefin. In RCM, an intramolecular reaction of a diene is driven forward by the release of a small, volatile alkene like ethene. organic-chemistry.org

Catalyst GenerationCommon CatalystTypical Reaction Conditions
First Generation Grubbs' Catalyst (1st Gen)Dichloromethane (DCM), Room Temp to Reflux
Second Generation Grubbs' Catalyst (2nd Gen)Dichloromethane (DCM), Room Temp to Reflux; more tolerant to functional groups
Third Generation Hoveyda-Grubbs CatalystsDichloromethane (DCM) or Toluene, often at elevated temperatures; increased stability and activity

This table outlines common catalyst generations and conditions for Ring-Closing Metathesis, a technique used to synthesize cyclic olefin precursors for subsequent cyclopropanation.

Carbene or Carbenoid Additions to Olefins

The most direct and common method for synthesizing a cyclopropane ring is through the addition of a carbene or carbenoid to an alkene. libretexts.org Carbenes are neutral, highly reactive species containing a divalent carbon atom. openstax.org They react with the double bond of an alkene in a concerted, stereospecific cycloaddition to form the cyclopropane ring, meaning the stereochemistry of the alkene is preserved in the product. libretexts.orgfiveable.me

Several methods exist to generate carbenes or their more stable equivalents, carbenoids:

From Diazomethane: Diazomethane (CH₂N₂) can be decomposed by heat or light to produce the simplest carbene, methylene (B1212753). However, due to its explosive and toxic nature, its use is often limited.

From Dihalomethanes: Treatment of a haloform, such as chloroform (B151607) (CHCl₃), with a strong base generates a dihalocarbene (e.g., :CCl₂). openstax.org This adds to an alkene to produce a dihalocyclopropane.

Simmons-Smith Reaction: This widely used method involves a carbenoid, typically (iodomethyl)zinc iodide (ICH₂ZnI), which is generated in situ from diiodomethane (CH₂I₂) and a zinc-copper couple. libretexts.orgopenstax.org This carbenoid is less reactive than free carbenes, offering greater control and safety. It transfers a CH₂ group stereospecifically to an alkene.

Enzyme-catalyzed cyclopropanation has also emerged as a powerful technique. Engineered cytochrome P450 enzymes can catalyze highly diastereo- and enantioselective cyclopropanation of olefins using diazoester reagents as carbene precursors. caltech.eduacs.org

MethodReagentsKey Features
Diazomethane Decomposition CH₂N₂, heat or UV lightGenerates methylene (:CH₂); Highly reactive; Stereospecific.
Dihalocarbene Generation CHCl₃, KOHGenerates dichlorocarbene (B158193) (:CCl₂); Forms dihalocyclopropanes.
Simmons-Smith Reaction CH₂I₂, Zn-Cu coupleInvolves a zinc carbenoid (ICH₂ZnI); Stereospecific; Good for non-halogenated cyclopropanes. libretexts.orgopenstax.org
Enzymatic Cyclopropanation Engineered P450 enzyme, DiazoesterHigh diastereo- and enantioselectivity; Operates under mild conditions. caltech.edu

This table compares various methods for carbene and carbenoid addition to olefins, a primary route for synthesizing the cyclopropane ring.

Integration of N-benzyl Moiety into Cyclopropanamine Scaffolds

Once the cyclopropane ring containing an amino group (cyclopropanamine) is formed, the N-benzyl group is introduced. This is typically achieved through standard amine alkylation techniques.

Reductive Amination Strategies

Reductive amination is a highly efficient method for forming carbon-nitrogen bonds. orgsyn.org This process involves the reaction of an amine (cyclopropanamine) with a carbonyl compound (benzaldehyde). The initial reaction forms an imine intermediate, which is then reduced in situ or in a subsequent step to the target secondary amine, N-benzylcyclopropanamine.

A variety of reducing agents can be employed, with the choice depending on the desired reaction conditions and substrate compatibility.

Sodium borohydride (B1222165) (NaBH₄) is a common and effective reducing agent for the imine formed from an aldehyde and an amine. ias.ac.in

Sodium cyanoborohydride (NaBH₃CN) and Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are milder reducing agents that are selective for imines and can be used in one-pot reactions where the amine, aldehyde, and reducing agent are mixed together. orgsyn.org

Organosilanes , such as 1-hydrosilatrane, have been developed as non-toxic and effective alternatives to borohydride reagents for direct reductive amination. orgsyn.org

Reducing AgentTypical ConditionsKey Features
Sodium Borohydride (NaBH₄) Methanol, Ethanol; Two-step or one-potReadily available and inexpensive. ias.ac.in
Sodium Cyanoborohydride (NaBH₃CN) Methanol, pH 3-6Selective for imines over carbonyls; toxic cyanide byproduct.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloromethane (DCM), Acetic AcidMild and selective; commonly used in one-pot procedures.
1-Hydrosilatrane Acetonitrile, 23 °CNon-toxic, air-stable alternative to borohydrides. orgsyn.org

This table summarizes common reducing agents used in the reductive amination of cyclopropanamine with benzaldehyde to form the N-benzylcyclopropanamine precursor.

Nucleophilic Substitution Reactions with Benzyl Halides

An alternative and equally fundamental approach to forming N-benzylcyclopropanamine is the direct alkylation of cyclopropanamine with a benzyl halide, such as benzyl chloride or benzyl bromide. ucalgary.ca This reaction is a classic nucleophilic substitution, where the nitrogen atom of the amine acts as the nucleophile, attacking the benzylic carbon and displacing the halide leaving group.

Primary benzylic halides readily undergo S_N2 reactions with amines. ucalgary.ca The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide formed during the reaction, driving the equilibrium toward the product.

Benzyl HalideBaseSolventReaction Type
Benzyl Chloride Triethylamine (Et₃N), K₂CO₃Acetonitrile, DMFS_N2 ucalgary.ca
Benzyl Bromide Triethylamine (Et₃N), K₂CO₃Acetonitrile, DMFS_N2 (more reactive than chloride) ucalgary.ca

This table details typical conditions for the nucleophilic substitution reaction between cyclopropanamine and benzyl halides.

Green Chemistry Principles in this compound Synthesis

The final step in the synthesis is the nitrosation of the N-benzylcyclopropanamine precursor. Traditional methods for N-nitrosation often involve sodium nitrite in the presence of a strong mineral acid (e.g., HCl, H₂SO₄). rsc.org These conditions can be harsh, require aqueous workups, and generate significant waste.

In line with the principles of green chemistry, which advocate for the reduction or elimination of hazardous substances, modern alternatives have been developed. rsc.org One highly effective green methodology is the use of tert-butyl nitrite (TBN) under solvent-free conditions. rsc.orgrsc.org This approach offers several advantages:

Solvent-Free: The reaction proceeds without the need for a solvent, reducing environmental pollution and simplifying the process. rsc.org

Metal- and Acid-Free: It avoids the use of corrosive mineral acids and metal catalysts. rsc.org

High Yields and Purity: The method generally provides excellent yields of the N-nitroso product with a simple isolation procedure. rsc.orgrsc.org

Broad Substrate Scope: The mild conditions are compatible with various sensitive functional groups. rsc.org

During the nitrosation of some benzyl amines with TBN, a moderate temperature increase (e.g., to 45 °C) can lead to high yields in a short time frame. rsc.org

MethodReagentsConditionsAdvantages/Disadvantages
Traditional Method NaNO₂, HCl (aq)Aqueous, acidic, 0-5 °CDisadvantages: Harsh acidic conditions, byproduct formation, aqueous waste. rsc.org
Green Method tert-Butyl Nitrite (TBN)Solvent-free, neat, Room Temp or 45 °CAdvantages: High yield, no solvent/acid/metal, simple workup, environmentally benign. rsc.orgrsc.org

This table compares the traditional nitrosation method with a modern, green chemistry approach for the final synthesis step of this compound.

Ring-Opening Pathways of the Cyclopropanamine Core

The high ring strain of the cyclopropane ring in this compound makes it susceptible to various ring-opening reactions. These transformations can be initiated by acids, nucleophiles, or radical species, each following distinct mechanistic pathways.

Acid-Catalyzed Ring Opening Mechanisms

In the presence of strong acids, the cyclopropane ring of this compound can undergo cleavage. The mechanism typically involves the protonation of the nitrogen atom, which enhances the strain of the adjacent cyclopropane ring and facilitates its opening. This process is analogous to the acid-catalyzed ring-opening of other activated cyclopropanes. nih.gov

The protonation of the amine nitrogen is a key initial step. Following protonation, the C-C bonds of the cyclopropane ring are weakened. The subsequent cleavage of a C-C bond can lead to the formation of a carbocationic intermediate. The stability of this carbocation will influence the regioselectivity of the ring opening. The presence of the benzyl group can further influence the reaction by providing electronic stabilization. The resulting carbocation can then be trapped by a nucleophile present in the reaction medium, such as the conjugate base of the acid or the solvent itself.

For example, in an acidic aqueous solution, the ring-opening could proceed as follows:

Protonation: The nitrogen atom of the nitrosamine is protonated by the acid.

Ring Opening: The strained cyclopropane ring opens to form a more stable, open-chain carbocation.

Nucleophilic Attack: A water molecule attacks the carbocation.

Deprotonation: Loss of a proton yields the final ring-opened product, which could be a hydroxylated and/or rearranged product.

The specific products formed will depend on the reaction conditions, including the nature of the acid and the solvent used.

Nucleophilic Attack-Induced Ring Expansion or Cleavage

The cyclopropane ring in this compound can also be opened by nucleophilic attack, particularly if the ring is activated. While direct nucleophilic attack on an unsubstituted cyclopropane is difficult, the presence of the N-nitroso group can influence the electronic properties of the ring, potentially making it more susceptible to attack.

The reaction of N-nitrosamines with organolithium or Grignard reagents is known to occur at the electrophilic nitroso-nitrogen. nih.gov However, a strong nucleophile could potentially attack one of the cyclopropyl carbons, especially if the nitrogen atom is coordinated to a Lewis acid, which would increase the electrophilicity of the adjacent carbons. This would proceed via an S(_N)2-type mechanism, leading to ring cleavage.

Alternatively, intramolecular nucleophilic attack could lead to ring expansion. For instance, if a reactive intermediate is generated at a position that allows for a subsequent attack on the cyclopropane ring, a larger ring system could be formed. The specific outcome, whether cleavage or expansion, would be highly dependent on the nature of the nucleophile and the reaction conditions.

Radical-Mediated Cyclopropane Transformations

Radical-mediated reactions provide another important pathway for the transformation of the cyclopropane ring in this compound. The formation of a radical adjacent to the cyclopropane ring can lead to its rapid opening.

Studies on analogous N-cyclopropylanilines have shown that single electron transfer (SET) from the amine can generate a radical cation. researchgate.net This intermediate can then undergo rapid ring-opening of the cyclopropyl group to form a more stable, distonic radical cation. This process is driven by the release of the significant ring strain energy of the cyclopropane.

In the case of this compound, a similar mechanism can be envisaged, initiated by either chemical or photochemical means. The resulting open-chain radical can then undergo a variety of subsequent reactions, including trapping by other radical species (like NO, if denitrosation occurs concurrently) or further oxidation. The presence of the benzyl group can also influence the stability of the radical intermediates formed.

Transformations Involving the N-Nitroso Group

The N-nitroso group is a versatile functional group that can undergo a variety of chemical transformations, including the loss of the nitroso group (denitrosation) and the generation of highly reactive intermediates.

Thermal and Photochemical Denitrosation Reactions

This compound can undergo denitrosation, the cleavage of the N-N bond, under both thermal and photochemical conditions.

Thermal Denitrosation: The thermal stability of N-nitrosamines varies depending on their structure. For this compound, heating can lead to the homolytic cleavage of the N-NO bond, generating a benzylcyclopropylaminyl radical and a nitric oxide radical. The subsequent fate of these radicals would depend on the reaction conditions, such as the presence of radical scavengers or oxygen. In the absence of other reactants, these radicals could recombine or undergo further decomposition and rearrangement reactions. Studies on the thermal decomposition of N-nitrosopiperazine have shown an activation energy of 94 kJ/mol. researchgate.net

Photochemical Denitrosation: N-Nitrosamines are known to be photolabile and can undergo decomposition upon irradiation with UV light. The photolysis of N-nitrosamines typically proceeds via the excitation to a singlet excited state, followed by the cleavage of the N-N bond. nih.gov The quantum yield of this process can be influenced by factors such as the solvent, pH, and the presence of oxygen. acs.org For instance, the photolysis of N-nitrosodimethylamine (NDMA) in aqueous solution has been extensively studied, with reported quantum yields around 0.3-0.4 under certain conditions. researchgate.netnih.gov The primary products of NDMA photolysis include methylamine, dimethylamine, nitrite, and nitrate. nih.gov

For this compound, photochemical denitrosation would be expected to generate a benzylcyclopropylaminyl radical and a nitric oxide radical. These reactive species can then engage in a variety of secondary reactions.

Reaction TypeConditionsExpected IntermediatePotential Products
Thermal DenitrosationHeatingBenzylcyclopropylaminyl radical, NO radicalRecombination products, decomposition products
Photochemical DenitrosationUV irradiationExcited state, Benzylcyclopropylaminyl radical, NO radicalRing-opened products, secondary amines, nitrites, nitrates

Generation and Trapping of Reactive Intermediates (e.g., diazonium ions, carbocations, electrophilic species)

The decomposition of N-nitroso compounds is a well-known method for generating a variety of highly reactive intermediates, which can be subsequently trapped by various reagents.

Diazonium Ions: In acidic media, N-nitrosamines can be converted to diazonium ions. masterorganicchemistry.com For this compound, protonation of the nitroso oxygen followed by the loss of water can, in principle, lead to the formation of a benzylcyclopropyldiazonium ion. However, the stability of such an aliphatic diazonium ion would be very low, and it would be expected to rapidly lose dinitrogen (N(_2)) to form a carbocation.

Carbocations: The loss of N(_2) from the unstable diazonium ion would generate a benzylcyclopropylmethyl carbocation. This carbocation would be highly reactive and could undergo several transformations, including:

Nucleophilic attack: Trapping by any nucleophile present in the reaction mixture.

Rearrangement: The highly strained cyclopropyl ring adjacent to the cationic center could undergo rearrangement to form more stable carbocationic structures, such as an allyl or cyclobutyl cation.

Elimination: Loss of a proton to form an alkene.

Mass spectrometry studies of various N-nitrosamines have shown fragmentation patterns consistent with the formation of carbocationic species after the initial loss of the nitroso group or other fragments. nih.govnih.gov

Electrophilic Species: N-nitroso compounds themselves can act as electrophilic species, particularly at the nitrogen atom of the nitroso group. nih.gov Furthermore, their decomposition can generate other electrophilic intermediates. For instance, the heterolytic cleavage of the N-N bond can generate a nitrosonium ion (NO), which is a potent electrophile. These electrophilic species can react with a wide range of nucleophiles.

IntermediateGeneration PathwaySubsequent Reactions
Diazonium IonAcid-catalyzed decomposition of the N-nitroso groupRapid loss of N(_2)
CarbocationDecomposition of the diazonium ionNucleophilic attack, rearrangement, elimination
Electrophilic SpeciesDirect reactivity or decomposition of the N-nitroso groupReaction with nucleophiles

Redox Chemistry of the N-Nitroso Moiety

The N-nitroso group is a well-known redox-active functional group. Generally, N-nitrosamines can undergo both oxidation and reduction, leading to a variety of products.

Oxidation: The oxidation of N-nitrosamines typically yields the corresponding N-nitramines (R₂N-NO₂). This transformation can be achieved using various oxidizing agents. Electrochemical oxidation has also been shown to be an effective method for converting nitrosamines to nitramines and other oxidized products. However, no studies detailing the specific oxidation potential or products for this compound have been reported.

Reduction: The reduction of the N-nitroso moiety is also a well-established reaction. A common outcome of N-nitrosamine reduction is the cleavage of the N-N bond, leading to the formation of the corresponding secondary amine. Electrochemical reduction has been demonstrated as a viable method for the conversion of N-nitrosamines to their parent secondary amines. Specific reduction potentials and detailed mechanistic pathways for this compound are not available in the current body of scientific literature.

Reactivity of the N-Benzyl Substituent

The N-benzyl group is a common substituent in organic chemistry, and its reactivity is well-documented.

Benzylic Oxidation and Functionalization Reactions

The benzylic position (the carbon atom of the benzyl group attached to the nitrogen) is susceptible to oxidation. This can lead to the formation of a variety of functional groups, including ketones, aldehydes, or carboxylic acids, depending on the reaction conditions and the oxidizing agent used. The presence of the N-nitroso group could potentially influence the outcome of such reactions, but without experimental data on this compound, any proposed reaction pathway would be purely speculative.

Cleavage and Deprotection Strategies for the N-Benzyl Group

The N-benzyl group is often used as a protecting group for amines in organic synthesis, and numerous methods for its removal (deprotection) have been developed. Common strategies include catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source), which cleaves the benzyl C-N bond to yield the debenzylated amine and toluene. Other methods involve the use of strong acids or oxidizing agents. While these are general strategies, their applicability and efficiency for this compound have not been experimentally verified. The presence of the nitroso and cyclopropyl groups might interfere with or be affected by these deprotection conditions.

Influence of Electronic and Steric Factors on Reaction Outcomes

The reactivity of this compound would be governed by a combination of electronic and steric factors arising from its three key structural components: the phenyl ring, the cyclopropyl ring, and the N-nitroso group.

Electronic Factors: The electron-withdrawing nature of the N-nitroso group would decrease the electron density on the nitrogen atom. The phenyl group can exert both inductive and resonance effects. The cyclopropyl group, with its unique sp²-like character, can also participate in electronic interactions.

Steric Factors: The bulky benzyl group and the rigid cyclopropyl ring would sterically hinder approaches to the nitrogen and nitroso-group, influencing the regioselectivity and stereoselectivity of reactions.

A quantitative analysis of these effects on reaction outcomes for this compound is absent from the literature.

Kinetic and Thermodynamic Analysis of Reaction Pathways

A comprehensive understanding of the reactivity of this compound would require kinetic and thermodynamic studies of its potential reaction pathways. This would involve measuring reaction rates under various conditions to determine rate laws and activation parameters, as well as computational studies to model reaction energy profiles. A study on the mutagenic properties of other N-cyclopropyl-N-nitroso compounds has investigated the nature of the alkylating species, but this research did not include the N-benzyl derivative. nih.gov As such, no kinetic or thermodynamic data for this compound is currently available.

Theoretical and Computational Chemistry Studies on N Benzyl N Nitrosocyclopropanamine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are instrumental in elucidating the fundamental properties of molecules like N-benzyl-N-nitrosocyclopropanamine. These methods, such as Density Functional Theory (DFT) and ab initio calculations, provide insights into the molecule's geometry, stability, and electronic characteristics.

Conformation Analysis and Conformational Landscapes

The N-nitrosamino group exhibits a significant resonance interaction, leading to a partial double bond character in the N-N bond. cdnsciencepub.com This restricted rotation around the N-N bond results in the possibility of syn and anti conformers, where the substituents on the amine nitrogen are either on the same or opposite side of the nitroso-oxygen, respectively. acanthusresearch.com For this compound, this would involve the relative orientations of the benzyl (B1604629) and cyclopropyl (B3062369) groups with respect to the N=O group.

Computational studies on various N-nitrosamines have shown that the energy barrier for this rotation is typically around 23 kcal/mol. cdnsciencepub.com The relative stability of the syn and anti conformers is influenced by steric and electronic factors. For instance, in N-nitroso-2-methylpiperidine, the syn isomer exists exclusively with the methyl group in an axial position, while the anti isomer has the methyl group predominantly axial. cdnsciencepub.com

For this compound, a conformational analysis would involve mapping the potential energy surface by systematically rotating the C-N and N-N bonds. This would reveal the lowest energy conformations and the transition states connecting them. It is expected that the planar or near-planar geometry of the N-nitrosamino group would be a key feature. researchgate.net The relative energies of different conformers would likely be influenced by the steric hindrance between the benzyl and cyclopropyl groups.

Table 1: Representative Calculated Rotational Barriers for N-Nitrosamines

CompoundMethodBasis SetRotational Barrier (kJ/mol)
N-nitrosamine (H₂N-NO)MP26-311++G(d,p)~73.50
N-nitrosodimethylamineDFT/B3LYP6-311++G(d,p)-

Note: Data for this compound is not available and is inferred from related compounds.

Charge Distribution and Frontier Molecular Orbitals

The charge distribution in this compound is expected to be significantly influenced by the polar N=O group and the resonance within the N-nitrosamino moiety. cdnsciencepub.com The oxygen atom will carry a partial negative charge, while the nitroso nitrogen and the amine nitrogen will have more complex charge distributions due to electron delocalization. Natural Bond Orbital (NBO) analysis is a common computational tool to quantify these charges. researchgate.net

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the reactivity of the molecule. In N-nitrosamines, the HOMO is typically associated with the lone pair electrons on the amine nitrogen and the π-system of the N=O group. mdpi.com The LUMO is generally the π* antibonding orbital of the N=O group. mdpi.com The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. For N-nitrosodimethylamine (NDMA), the HOMO and LUMO are involved in the n→π* and π→π* electronic transitions observed in its UV spectrum. mdpi.com

Reaction Mechanism Elucidation via Transition State Calculations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including the decomposition and activation of N-nitrosamines. By calculating the energies of reactants, products, and transition states, chemists can map out the entire reaction pathway. rsc.org

Activation Energies and Reaction Coordinates

The carcinogenic activity of many N-nitrosamines is linked to their metabolic activation, often initiated by cytochrome P450 enzymes. acs.orgnih.gov This process typically involves the hydroxylation of a carbon atom alpha to the nitrosamine (B1359907) group. nih.gov For this compound, this would be the methylene (B1212753) carbon of the benzyl group or a carbon in the cyclopropyl ring.

Transition state calculations, often using methods like the nudged elastic band (NEB) method, can identify the minimum energy pathway for such reactions. conicet.gov.ar These calculations provide the activation energy (the energy barrier that must be overcome for the reaction to occur) and the geometry of the transition state. mdpi.com For the degradation of N-nitrosodimethylamine by hydroxyl radicals, the calculated activation free energies for H-atom abstraction and HO• addition were found to be in the range of 6.8 to 9.7 kcal/mol. mdpi.com

The reaction coordinate represents the progress of the reaction along the minimum energy path. By plotting the energy as a function of the reaction coordinate, a reaction profile can be generated, which visually depicts the activation barriers and the energies of intermediates. mdpi.com

Table 2: Calculated Activation Free Energies for NDMA Degradation Pathways

Reaction PathwayActivation Free Energy (kcal/mol)
H atom abstraction from C-H9.7
HO• addition to amine nitrogen6.8
HO• addition to nitrosyl nitrogen9.6

Source: mdpi.com

Isotope Effects in Reaction Pathways

Kinetic isotope effects (KIEs) provide valuable information about reaction mechanisms. By replacing an atom with one of its heavier isotopes (e.g., hydrogen with deuterium), changes in the reaction rate can be observed and calculated. These effects are particularly pronounced for reactions involving the breaking of a bond to the isotopically substituted atom.

In the context of this compound, theoretical calculations of KIEs could help to elucidate the rate-determining step in its metabolic activation or decomposition. For example, a significant primary KIE upon deuteration of the benzylic methylene group would strongly suggest that C-H bond cleavage at this position is involved in the rate-determining step. While specific studies on this compound are lacking, the principles of KIE calculations are well-established in computational chemistry.

Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics

Molecular dynamics (MD) simulations can provide a dynamic picture of a molecule's behavior in a solvent over time. This is particularly important for understanding how the solvent influences the conformational preferences and reactivity of this compound.

The polarity of the solvent can significantly affect the nitrogen NMR shieldings of N-nitrosamines, indicating a strong solvent-solute interaction. uw.edu.pl Generally, increasing solvent polarity leads to a deshielding of the amino nitrogen and an enhanced shielding of the nitroso nitrogen. uw.edu.pl This is attributed to the stabilization of the polar resonance form of the nitrosamino group in more polar environments. uw.edu.pl Hydrogen bonding between the solvent and the nitroso oxygen is also a key factor. uw.edu.pl

MD simulations can explicitly model these solvent interactions and their impact on the conformational landscape of this compound. By simulating the molecule in different solvents (e.g., water, chloroform), it would be possible to observe shifts in the populations of different conformers and to understand the dynamics of the solvent shell around the molecule. This information is crucial for bridging the gap between gas-phase quantum chemical calculations and the behavior of the molecule in a real-world chemical or biological environment. The formation of N-nitrosodimethylamine has been observed to be faster in chloroform (B151607) than in an aqueous buffer, highlighting the significant role of the solvent. nih.gov

Prediction of Spectroscopic Signatures and Their Correlation with Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts for this compound are influenced by the anisotropic effects of the aromatic ring, the strained nature of the cyclopropane (B1198618) ring, and the electron-withdrawing character of the nitroso group. Due to the restricted rotation around the N-N bond, characteristic of N-nitrosamines, it is anticipated that this compound will exist as a mixture of E and Z isomers, leading to two distinct sets of NMR signals. nih.govnih.gov The presence of these isomers is a key structural feature that can be confirmed by NMR spectroscopy.

¹H NMR Spectroscopy:

The protons of the benzyl group are expected to appear in the aromatic region, with their chemical shifts influenced by the electron-withdrawing nature of the N-nitroso group. The benzylic protons (C₆H₅-CH₂ -) are predicted to be diastereotopic due to the chirality at the nitrogen center, and thus should appear as two distinct signals, likely a pair of doublets. The cyclopropyl protons will exhibit complex splitting patterns in the upfield region of the spectrum, characteristic of three-membered rings.

¹³C NMR Spectroscopy:

The carbon atoms of the phenyl ring will resonate in the typical aromatic region. The benzylic carbon is expected to be deshielded due to its attachment to the nitrogen atom. The carbons of the cyclopropane ring are anticipated to appear at relatively upfield chemical shifts, a hallmark of this strained ring system. The presence of E/Z isomers would result in a doubling of the signals for the carbons near the N-nitroso group. nih.gov

Predicted ¹H NMR Chemical Shifts (ppm)
Assignment
Aromatic Protons (C₆H₅)
Benzylic Protons (C₆H₅-CH₂ -N)
Cyclopropyl Methine Proton (CH-N)
Cyclopropyl Methylene Protons (CH₂)
Predicted ¹³C NMR Chemical Shifts (ppm)
Assignment
Aromatic Carbons (C₆H₅)
Benzylic Carbon (C₆H₅-C H₂-N)
Cyclopropyl Methine Carbon (C H-N)
Cyclopropyl Methylene Carbons (C H₂)

Infrared (IR) Spectroscopy

The predicted IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrational modes of its functional groups. DFT calculations on related molecules, such as N-nitrosodimethylamine and benzylamine, provide a basis for these predictions. dtic.milresearchgate.net

The key vibrational frequencies are associated with the N-N=O group, the C-N bonds, the aromatic C-H and C=C bonds, and the C-H bonds of the cyclopropyl and benzylic groups. The N=O stretching vibration is a particularly strong and characteristic band for nitrosamines.

Predicted IR Vibrational Frequencies (cm⁻¹)
Vibrational Mode
Aromatic C-H Stretch
Aliphatic C-H Stretch (Benzyl & Cyclopropyl)
N=O Stretch
Aromatic C=C Stretch
C-N Stretch
N-N Stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is predicted to exhibit absorption bands arising from electronic transitions within the molecule. Time-dependent DFT (TD-DFT) calculations on N-nitrosodimethylamine suggest two main absorption bands. mdpi.com A strong absorption in the lower UV region is attributed to a π→π* transition, while a weaker absorption at longer wavelengths is assigned to an n→π* transition of the nitroso group. The presence of the benzyl group is expected to cause a slight red shift (bathochromic shift) of these absorptions due to the extended conjugation.

Predicted UV-Vis Absorption Maxima (λmax)
Electronic Transition
π → π
n → π

The correlation between these predicted spectroscopic signatures and the molecular structure is crucial. The diastereotopic nature of the benzylic protons in the ¹H NMR spectrum would provide strong evidence for the chiral environment created by the N-nitroso group and the hindered rotation around the N-N bond. The characteristic N=O stretching frequency in the IR spectrum would confirm the presence of the nitrosamine functionality. Finally, the positions of the λmax values in the UV-Vis spectrum would offer insights into the electronic structure and the nature of the electronic transitions within the molecule.

Role of N Benzyl N Nitrosocyclopropanamine As a Precursor in Advanced Organic Synthesis

Synthesis of Nitrogen-Containing Heterocycles and Complex Amine Derivatives

No literature is available on the use of N-benzyl-N-nitrosocyclopropanamine for the synthesis of nitrogen-containing heterocycles or complex amine derivatives.

Utilization in Cascade and Multicomponent Reaction Sequences

There are no published reports on the participation of this compound in cascade or multicomponent reactions.

As a Source of Electrophilic or Nucleophilic Nitrogen Species

The behavior of this compound as a source of electrophilic or nucleophilic nitrogen has not been described in the scientific literature.

Preparation of Chemically Diverse Cyclopropane (B1198618) Derivatives

There is no available data on the transformation of this compound into other chemically diverse cyclopropane derivatives.

Advanced Spectroscopic and Structural Characterization for Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Dynamic Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of N-benzyl-N-nitrosocyclopropanamine in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, while advanced 2D NMR techniques can reveal through-bond and through-space correlations, offering a complete picture of the molecular connectivity and spatial arrangement.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the benzyl (B1604629) and cyclopropyl (B3062369) groups would be expected. The aromatic protons of the benzyl group would likely appear as a multiplet in the range of δ 7.2-7.5 ppm. The benzylic methylene (B1212753) (CH₂) protons are of particular interest. Due to the presence of the chiral nitrogen atom (resulting from restricted rotation around the N-N bond) and the adjacent stereocenter of the cyclopropylamine, these protons are diastereotopic and would be expected to appear as two distinct signals, likely doublets, due to geminal coupling. This phenomenon is a key indicator of the molecule's stereochemical complexity.

The protons on the three-membered cyclopropyl ring would exhibit complex splitting patterns due to both geminal and vicinal coupling. The methine proton (CH) attached to the nitrogen would be shifted downfield compared to the methylene protons of the ring.

The ¹³C NMR spectrum would complement the ¹H NMR data, with distinct resonances for the aromatic carbons, the benzylic carbon, and the carbons of the cyclopropyl ring. The chemical shifts would be indicative of the electronic environment of each carbon atom.

Dynamic NMR studies could also provide valuable information on the rotational barrier around the N-N bond of the nitroso group, a characteristic feature of nitrosamines. By acquiring spectra at different temperatures, it might be possible to observe coalescence of the signals for the diastereotopic benzylic protons, allowing for the calculation of the energy barrier to rotation.

Table 1: Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic (C₆H₅) 7.20 - 7.50 m -
Benzylic (CH₂) ~4.5 - 5.0 d (diastereotopic) ~13-15 (geminal)
Cyclopropyl (CH) ~2.5 - 3.0 m -
Cyclopropyl (CH₂) ~0.5 - 1.5 m -

Note: These are predicted values based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Advanced Mass Spectrometry Techniques for Identification of Transient Intermediates

Advanced mass spectrometry (MS) techniques are critical for determining the molecular weight of this compound and for identifying potential transient intermediates formed during its reactions. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the unambiguous determination of its elemental composition.

Electron ionization (EI) mass spectrometry would likely lead to significant fragmentation of the parent molecule. Key fragmentation pathways could include the loss of the nitroso group (NO), cleavage of the benzyl group (C₇H₇), and opening of the cyclopropyl ring. The observation of a fragment ion at m/z 91 corresponding to the tropylium (B1234903) cation is a characteristic feature for benzyl-containing compounds.

Electrospray ionization (ESI) and chemical ionization (CI) are softer ionization techniques that would be more likely to yield a prominent molecular ion peak ([M+H]⁺ or [M+Na]⁺). This is particularly useful for confirming the molecular weight.

Transient intermediates in potential decomposition or rearrangement pathways of this compound, such as those initiated by heat or light, could be trapped and identified using techniques like tandem mass spectrometry (MS/MS). By selecting a specific parent ion and inducing its fragmentation, the structure of transient species can be inferred, providing mechanistic insights. For instance, the formation of diazonium ions or other reactive species could be monitored.

Table 2: Predicted Mass Spectrometry Data for this compound

Adduct Predicted m/z
[M+H]⁺ 177.1022
[M+Na]⁺ 199.0842
[M+K]⁺ 215.0581
[M]⁺ 176.0944

Data sourced from predicted values on public chemical databases. nist.gov

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Bonding Characteristics

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and the nature of its chemical bonds.

The IR spectrum would be expected to show characteristic absorption bands for the various functional groups. A strong absorption band in the region of 1450-1480 cm⁻¹ would be indicative of the N-N=O stretching vibration of the nitroso group. The C-H stretching vibrations of the aromatic ring would appear around 3030-3100 cm⁻¹, while the aliphatic C-H stretches of the benzylic and cyclopropyl groups would be observed in the 2850-3000 cm⁻¹ region. The characteristic C=C stretching vibrations of the benzene (B151609) ring would be found in the 1450-1600 cm⁻¹ range.

Raman spectroscopy would provide complementary information. The symmetric vibrations and non-polar bonds often give rise to strong Raman signals. For instance, the symmetric stretching of the aromatic ring would be a prominent feature. The combination of IR and Raman data allows for a more complete vibrational analysis based on the principles of mutual exclusion for centrosymmetric molecules, although this compound itself is not centrosymmetric.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Aromatic C-H Stretching 3030 - 3100
Aliphatic C-H Stretching 2850 - 3000
C=C (Aromatic) Stretching 1450 - 1600
N-N=O Stretching 1450 - 1480
C-N Stretching 1000 - 1250

Note: These are predicted values based on characteristic group frequencies.

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Elucidation

Single crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound could be grown, this method would provide definitive information on bond lengths, bond angles, and torsional angles, offering unparalleled insight into its molecular geometry.

The crystal structure would reveal the conformation of the molecule, including the relative orientation of the benzyl and cyclopropyl groups with respect to the N-nitroso moiety. Of particular interest would be the geometry around the nitrogen atom of the nitroso group, which is typically planar or near-planar. The analysis would also precisely determine the bond lengths within the strained cyclopropyl ring and the conformation of the benzyl group.

Furthermore, the packing of the molecules in the crystal lattice would be elucidated, revealing any significant intermolecular interactions such as C-H···O or C-H···π interactions, which can influence the physical properties of the compound. While no crystal structure for this compound has been reported in the Cambridge Structural Database, data from closely related structures, such as N-nitroso-N-benzyl-aniline, show a planar C-N-N=O unit. chemicalbook.com

Table 4: Hypothetical Crystallographic Data Parameters for this compound

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) ~10-12
b (Å) ~5-7
c (Å) ~15-18
β (°) ~95-105
Volume (ų) ~1000-1300
Z 4

Note: These are hypothetical values based on typical organic molecules of similar size and complexity.

Emerging Research Frontiers and Future Prospects for N Benzyl N Nitrosocyclopropanamine Chemistry

Development of Novel Catalytic Systems for its Transformations

The development of efficient and selective catalytic systems is a cornerstone of modern synthetic chemistry. For N-benzyl-N-nitrosocyclopropanamine, future research will likely focus on catalytic methods for both its synthesis and its functionalization.

Historically, the synthesis of N-nitrosamines has relied on the use of nitrosating agents like nitrous acid under acidic conditions. schenautomacao.com.br However, these methods can lack selectivity and require harsh conditions. Recent research has explored the use of metal catalysts and alternative nitrosating agents to overcome these limitations. For instance, various metal catalysts, including palladium, nickel, and ruthenium on alumina (B75360) supports, have been shown to effectively reduce N-nitrosamines to their corresponding amines or hydrazines. nih.gov Another approach involves the use of organolithium and Grignard reagents to decompose nitrosamines. nih.gov

Future research on this compound could explore the use of transition metal catalysts for selective C-H functionalization of the cyclopropyl (B3062369) or benzyl (B1604629) group, allowing for the introduction of new functional groups without altering the nitrosamine (B1359907) moiety. Photocatalysis also presents a promising avenue, as the photolysis of N-nitrosamines can generate aminium radicals that can participate in a variety of transformations, including additions to unsaturated bonds. acs.org

Table 1: Examples of Catalytic Transformations of N-Nitrosamines

Catalyst/ReagentTransformationProductReference
Pd/Alumina, Ni/Alumina, Ru/AluminaReductionCorresponding amine nih.gov
Raney NickelN-N bond cleavageCorresponding amine nih.gov
Lithium Diisopropylamide (LDA)α-Lithiated nitrosamine formationFunctionalized amine after electrophilic quench nih.gov
Zinc dust in acetic acidReduction1,1-Disubstituted hydrazine acs.org
UV irradiationPhotolytic cleavageAminium radical and nitric oxide acs.org

This table presents examples of catalytic transformations for the general class of N-nitrosamines, which could be explored for this compound.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are revolutionizing the way chemical reactions are performed, offering enhanced safety, efficiency, and scalability. wikipedia.org The synthesis of N-nitrosamines, which can be hazardous, is particularly well-suited to these technologies. schenautomacao.com.brcardiff.ac.uk

Continuous flow systems allow for the precise control of reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. nih.govnih.gov For the synthesis of this compound, a flow process could enable the safe handling of potentially unstable intermediates and reagents. Recent studies have demonstrated the efficient synthesis of various N-nitrosamines using flow reactors, often employing alternative nitrosating agents like tert-butyl nitrite (B80452) to avoid harsh acidic conditions. schenautomacao.com.br Flow electrochemistry has also emerged as a powerful tool for the N-nitrosation of secondary amines, offering a mild and environmentally friendly approach. cardiff.ac.ukresearchgate.net

Automated synthesis platforms can further accelerate the discovery and optimization of reaction conditions for this compound. sigmaaldrich.com These systems can perform numerous experiments in parallel, systematically varying catalysts, solvents, and other parameters to identify optimal conditions for a desired transformation. synthiaonline.com The integration of automated synthesis with analytical techniques allows for high-throughput screening of reaction outcomes, significantly reducing the time and resources required for methods development. nih.gov

Table 2: Advantages of Flow Chemistry for N-Nitrosamine Synthesis

FeatureBenefit
Precise control of reaction parametersImproved yield and selectivity
Enhanced heat and mass transferIncreased reaction rates and safety
Small reaction volumesSafe handling of hazardous reagents and intermediates
Ease of scalabilitySeamless transition from laboratory to production scale
Integration with in-line analysisReal-time reaction monitoring and optimization

Exploration of Supramolecular Interactions in Reaction Design

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is increasingly being used to control reactivity and selectivity in chemical synthesis. For this compound, the strategic use of supramolecular interactions could lead to novel reaction pathways and improved control over product formation.

Host-guest chemistry, a key area of supramolecular chemistry, involves the encapsulation of a guest molecule (in this case, potentially this compound or its precursors) within a larger host molecule. nih.gov This encapsulation can alter the guest's reactivity by shielding certain functional groups or by pre-organizing the molecule for a specific transformation. Cyclodextrins, for example, are known to form inclusion complexes with a variety of organic molecules and have been used to influence the course of chemical reactions. nih.gov Research in this area could explore how the complexation of this compound within a host molecule affects its stability and reactivity.

Furthermore, the catalytic role of certain species through non-covalent interactions is an active area of research. For instance, carbonyl compounds have been shown to catalyze the formation of N-nitrosamines from secondary amines by forming iminium ion intermediates. acs.orgnih.gov Understanding and harnessing such catalytic effects could lead to milder and more efficient methods for the synthesis of this compound.

Computational Design of Derivatives with Tunable Reactivity

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, and its application to the study of N-nitrosamines is growing. nih.govresearchgate.net Density Functional Theory (DFT) and other computational methods can be used to predict the geometric and electronic properties of molecules, as well as to model reaction mechanisms and predict reactivity. nih.gov

For this compound, computational studies could be employed to design derivatives with tailored properties. By systematically modifying the substituents on the benzyl or cyclopropyl groups in silico, it is possible to predict how these changes will affect the molecule's reactivity, stability, and other properties. nih.gov For example, computational models can predict the susceptibility of different positions on the molecule to electrophilic or nucleophilic attack, guiding the design of selective functionalization reactions. researchgate.net

Furthermore, in silico methods are being developed to predict the potential for N-nitrosamine formation from various precursors. lhasalimited.orglhasalimited.orgnih.gov These predictive models can be used to assess the likelihood of this compound formation under specific conditions and to identify strategies for minimizing its unintended synthesis. As these computational tools become more sophisticated, they will play an increasingly important role in guiding experimental research and accelerating the development of new applications for this compound and its derivatives.

Table 3: Computationally Predicted Properties of N-Nitrosamine Derivatives

Derivative of this compoundPredicted PropertyPotential Application
Electron-withdrawing group on benzyl ringIncreased electrophilicity of the nitroso nitrogenEnhanced reactivity in nucleophilic addition reactions
Electron-donating group on benzyl ringDecreased electrophilicity of the nitroso nitrogenIncreased stability
Bulky substituent on cyclopropyl ringSteric hindrance around the nitrosamine groupSelective reactions at the benzyl group

This table provides hypothetical examples of how computational design could be used to tune the reactivity of this compound derivatives.

Q & A

Basic Research Questions

Q. How can researchers safely synthesize N-benzyl-N-nitrosocyclopropanamine while minimizing byproduct formation?

  • Methodological Answer : Synthesis of nitrosoamines like This compound typically involves nitrosation of secondary amines under acidic conditions. To minimize byproducts:

  • Use controlled stoichiometry of nitrosating agents (e.g., nitrous acid or nitrosonium salts) and monitor pH (optimally pH 2–4) to favor selective nitrosation .
  • Avoid co-presence of tertiary amines or amino derivatives that may compete for nitrosation .
  • Purify via column chromatography or recrystallization using cold storage (0–6°C) to stabilize the product and reduce thermal degradation .
    • Validation : Confirm purity via HPLC with UV detection (λ = 230–250 nm for nitrosoamines) and cross-reference with deuterated standards (e.g., N-nitrosodi-n-propyl-d14-amine in ) to resolve overlapping peaks .

Q. What analytical methods are recommended for quantifying This compound in complex matrices?

  • Methodological Answer :

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Use a C18 column with a mobile phase of methanol/water (70:30) and electrospray ionization (ESI) in positive mode. Monitor fragmentation patterns (e.g., m/z transitions for cyclopropane ring stability) .
  • Gas Chromatography (GC) : Derivatize with heptafluorobutyric anhydride to enhance volatility, coupled with electron capture detection (ECD) for trace-level quantification .
    • Calibration : Employ isotopically labeled internal standards (e.g., N-nitrosodi-n-propyl-d14-amine in ) to correct for matrix effects .

Q. How should This compound be stored to maintain stability during long-term studies?

  • Methodological Answer :

  • Store in amber vials at 0–6°C under inert gas (argon/nitrogen) to prevent photolytic and oxidative degradation .
  • Avoid aqueous solutions at neutral/basic pH, as nitrosoamines degrade rapidly under these conditions. Instead, use anhydrous solvents (e.g., dichloromethane) for stock solutions .

Advanced Research Questions

Q. How do reaction kinetics of This compound vary with pH, and what mechanistic insights can be derived?

  • Methodological Answer :

  • Kinetic Studies : Conduct stopped-flow experiments under varying pH (1–7) to measure nitrosation rates. Use UV-Vis spectroscopy to track absorbance at 350 nm (characteristic of N–N=O bonds) .
  • Mechanistic Insight : At pH < 3, nitrosation proceeds via nitrosonium ion (NO⁺) attack on the amine. Above pH 4, the reaction slows due to deprotonation of the amine, reducing nucleophilicity .
    • Data Analysis : Fit kinetic data to a second-order rate law and compare activation energies with computational models (e.g., density functional theory (DFT) for transition state analysis) .

Q. How can contradictory findings in This compound degradation pathways be resolved across studies?

  • Methodological Answer :

  • Degradation Pathway Mapping : Use high-resolution mass spectrometry (HRMS) to identify intermediates (e.g., benzylamine or cyclopropane ring-opened products) under controlled conditions (light, heat, pH) .
  • Controlled Replication : Standardize experimental parameters (e.g., light intensity, solvent purity) to isolate variables causing discrepancies. Cross-validate using deuterated analogs to trace hydrogen abstraction pathways .

Q. What computational approaches predict the reactivity of This compound in novel chemical environments?

  • Methodological Answer :

  • Quantum Chemical Modeling : Calculate frontier molecular orbitals (FMOs) and Fukui indices to identify electrophilic/nucleophilic sites. Compare with experimental nitrosation rates .
  • Molecular Dynamics (MD) Simulations : Model solvation effects in polar aprotic solvents (e.g., acetonitrile) to predict stabilization of transition states .
    • Validation : Correlate computed reaction barriers (ΔG‡) with experimental kinetic data to refine force fields .

Key Considerations for Researchers

  • Risk Mitigation : Follow EMA/APIC guidelines ( ) to assess nitrosamine contamination risks in API synthesis. Use supplier questionnaires to audit raw materials for amine/nitrosating agent cross-contamination .
  • Interdisciplinary Collaboration : Combine synthetic chemistry with computational toxicology to predict mutagenic potential (e.g., Ames test correlations) .

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